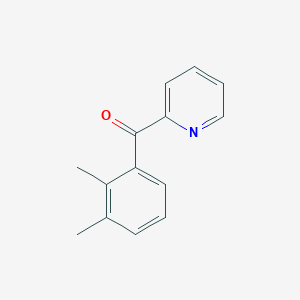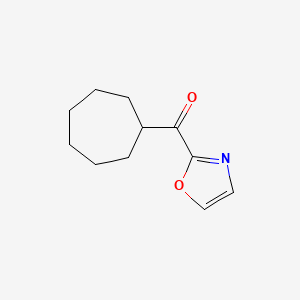
3-(2-Methoxy benzyloxy)-1-iodo propane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Methoxy benzyloxy)-1-iodo propane is an organic compound that features a methoxybenzyloxy group attached to a propane backbone with an iodine atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxy benzyloxy)-1-iodo propane typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 2-methoxybenzyl alcohol.
Formation of 2-Methoxybenzyloxy Propane: The 2-methoxybenzyl alcohol is reacted with 1-chloropropane in the presence of a base such as potassium carbonate to form 3-(2-methoxybenzyloxy)propane.
Iodination: The final step involves the iodination of 3-(2-methoxybenzyloxy)propane using iodine and a suitable oxidizing agent like hydrogen peroxide or sodium hypochlorite.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Methoxy benzyloxy)-1-iodo propane can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or cyanides.
Oxidation Reactions: The methoxybenzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The iodine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products
Substitution: Formation of 3-(2-methoxybenzyloxy)-1-azido propane or 3-(2-methoxybenzyloxy)-1-thiocyanato propane.
Oxidation: Formation of 3-(2-methoxybenzyloxy)propanoic acid.
Reduction: Formation of 3-(2-methoxybenzyloxy)propane.
Wissenschaftliche Forschungsanwendungen
3-(2-Methoxy benzyloxy)-1-iodo propane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the synthesis of pharmaceutical compounds.
Material Science: Used in the preparation of polymers and advanced materials with specific properties.
Biological Studies: Employed in the study of biochemical pathways and enzyme interactions.
Wirkmechanismus
The mechanism of action of 3-(2-Methoxy benzyloxy)-1-iodo propane involves its reactivity due to the presence of the iodine atom and the methoxybenzyloxy group. The iodine atom can participate in nucleophilic substitution reactions, while the methoxybenzyloxy group can undergo oxidation or reduction. These reactions can lead to the formation of various biologically active compounds that interact with molecular targets such as enzymes and receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(2-Methoxybenzyloxy)-1-bromo propane: Similar structure but with a bromine atom instead of iodine.
3-(2-Methoxybenzyloxy)-1-chloro propane: Similar structure but with a chlorine atom instead of iodine.
3-(2-Methoxybenzyloxy)-1-fluoro propane: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
3-(2-Methoxy benzyloxy)-1-iodo propane is unique due to the presence of the iodine atom, which makes it more reactive in nucleophilic substitution reactions compared to its bromo, chloro, and fluoro analogs. This increased reactivity can be advantageous in certain synthetic applications where a more reactive leaving group is desired.
Eigenschaften
IUPAC Name |
1-(3-iodopropoxymethyl)-2-methoxybenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15IO2/c1-13-11-6-3-2-5-10(11)9-14-8-4-7-12/h2-3,5-6H,4,7-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMRMMXAKFOYLLI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1COCCCI |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15IO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00628546 |
Source


|
| Record name | 1-[(3-Iodopropoxy)methyl]-2-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00628546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
773092-62-9 |
Source


|
| Record name | 1-[(3-Iodopropoxy)methyl]-2-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00628546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














